2-[(4-Fluorophenyl)methyl]azepane
Description
2-[(4-Fluorophenyl)methyl]azepane is a seven-membered azepane ring derivative with a 4-fluorobenzyl substituent at the 2-position. Fluorinated aromatic groups are often employed to enhance metabolic stability and bioavailability in drug candidates. The benzyl group at the 2-position may influence conformational flexibility and intermolecular interactions, such as receptor binding or catalytic activity.
Properties
CAS No. |
383130-08-3 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18FN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2 |
InChI Key |
XMHORSWXXHJPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]azepane can be achieved through various methods. One common approach involves the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method provides an efficient route to obtain functionalized azepanes with unique substitution patterns.
Industrial Production Methods
Industrial production of 2-[(4-Fluorophenyl)methyl]azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar catalytic processes and reaction conditions as those used in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to its saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under electrophilic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted fluorophenyl azepanes.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares structural analogs of 2-[(4-Fluorophenyl)methyl]azepane using data from the provided evidence.
Structural and Physicochemical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-[(4-Methylphenyl)sulfonyl]azepane | 17721-45-8 | C₁₃H₁₉NO₂S | 253.365 | 4-Methylphenylsulfonyl at position 1 |
| 3-(4-Fluorophenyl)azepane | 1333960-50-1 | C₁₂H₁₆FN | 193.26* | 4-Fluorophenyl at position 3 |
| 1-[4-(Chloromethyl)-2-fluorophenyl]azepane | N/A | C₁₃H₁₇ClFN | 241.73 | 2-Fluoro-4-chloromethylphenyl at position 1 |
*Calculated molar mass based on formula C₁₂H₁₆FN.
Key Observations:
- Substituent Position : The position of the aromatic group on the azepane ring (e.g., 1-, 2-, or 3-position) affects steric and electronic interactions. For instance, 3-(4-Fluorophenyl)azepane (position 3) may exhibit distinct conformational preferences compared to 2-substituted analogs .
- Functional Groups :
- The sulfonyl group in 1-[(4-methylphenyl)sulfonyl]azepane introduces strong electron-withdrawing properties, enhancing stability and reactivity in nucleophilic substitutions .
- The chloromethyl group in 1-[4-(chloromethyl)-2-fluorophenyl]azepane provides a reactive site for further functionalization, such as nucleophilic displacement reactions .
Biological Activity
2-[(4-Fluorophenyl)methyl]azepane is a nitrogen-containing heterocyclic compound belonging to the azepane family, characterized by its seven-membered ring structure. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity attributed to the presence of a fluorophenyl substitution. This article delves into the biological activity of 2-[(4-Fluorophenyl)methyl]azepane, exploring its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The biological activity of 2-[(4-Fluorophenyl)methyl]azepane is primarily linked to its ability to interact with specific molecular targets. Studies indicate that the fluorophenyl moiety facilitates significant interactions through π-π stacking with aromatic residues in proteins, which is crucial for modulating enzyme activities or receptor functions.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor in various biological pathways, particularly in protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .
- Binding Affinity: Enhanced binding properties due to the fluorophenyl group allow for improved therapeutic outcomes in drug applications.
In Vitro Studies
Research has demonstrated that 2-[(4-Fluorophenyl)methyl]azepane exhibits significant antibacterial and antifungal properties. In a study evaluating azepane derivatives, compounds similar to 2-[(4-Fluorophenyl)methyl]azepane were synthesized and tested for their biological activity, revealing promising results against various microbial strains .
Case Studies
- Antibacterial Activity : A series of azepane derivatives were synthesized, including 2-[(4-Fluorophenyl)methyl]azepane. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, with some derivatives exhibiting MIC values as low as 4 μg/mL against resistant strains .
- PKB-alpha Inhibition : A study focused on optimizing azepane derivatives for PKB-alpha inhibition found that certain modifications led to IC50 values as low as 4 nM for selected compounds . This highlights the potential of 2-[(4-Fluorophenyl)methyl]azepane in cancer therapeutics.
Comparative Analysis of Biological Activity
| Compound | Activity Type | MIC/IC50 Value |
|---|---|---|
| 2-[(4-Fluorophenyl)methyl]azepane | Antibacterial | ~4 μg/mL |
| Azepane Derivative A | PKB-alpha Inhibition | 5 nM |
| Azepane Derivative B | PKA Inhibition | 10 nM |
Synthesis Methods
The synthesis of 2-[(4-Fluorophenyl)methyl]azepane typically involves cyclization processes from appropriate precursors. One common method is palladium-catalyzed decarboxylation, which allows for high yield and purity under mild conditions.
Synthesis Overview:
- Starting Materials : Appropriate aryl halides and amines.
- Reagents : Palladium catalysts, bases.
- Procedure : Cyclization under controlled temperature and pressure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
